molecular formula C8H10O2S B8691823 4-Methoxy-3-(methylthio)phenol

4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823
M. Wt: 170.23 g/mol
InChI Key: ATOKCNHGXSJBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(methylthio)phenol ( 127087-14-3) is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This phenol derivative is characterized by a methoxy group and a methylthio group attached to its benzene ring, a structure corroborated by its SMILES notation "OC1=CC=C(OC)C(SC)=C1" . The simultaneous presence of these functional groups makes it a valuable building block in synthetic organic chemistry and chemical research. It is primarily used in the development of novel chemical entities and as a standard in analytical research. The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can handle this product with the general safety precautions advised for phenols and thioethers, including the use of appropriate personal protective equipment . For further specifications, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-methoxy-3-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3

InChI Key

ATOKCNHGXSJBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)SC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3 Methylthio Phenol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group IdentificationThis part of the analysis was designed to identify the key functional groups through their characteristic vibrational modes.

Analysis of Aromatic Ring Vibrations:The focus here was to be on the characteristic vibrations of the substituted benzene (B151609) ring.

Despite searching with the compound name and its CAS number (66417-38-7), no published papers or public spectral databases containing "detailed research findings" for 4-Methoxy-3-(methylthio)phenol could be located. While data exists for structurally related isomers and analogues—such as 4-(methylthio)phenol, 3-methyl-4-(methylthio)phenol, and 4-methoxy-3-methylphenol (B82514)—extrapolating this information would be scientifically unsound due to the significant influence of substituent position on spectroscopic properties.

Consequently, without primary data, the generation of a scientifically accurate and authoritative article as per the specified outline and content requirements is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is characterized by transitions within the substituted benzene chromophore. The phenol (B47542) nucleus typically exhibits three absorption bands originating from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are primary absorptions, while the B-band (benzenoid band) is a secondary band characterized by fine structure in non-polar solvents. spcmc.ac.in

The presence of the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylthio (-SCH3) groups as substituents on the benzene ring significantly influences the UV-Vis spectrum. All three are powerful auxochromes, possessing non-bonding electrons (n-electrons) that can interact with the π-electron system of the aromatic ring through resonance (n→π* conjugation). This interaction increases the electron density on the ring and delocalizes the π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. spcmc.ac.in

For phenol, the primary absorption band appears around 275 nm. docbrown.info The introduction of an additional electron-donating group, such as a methoxy group, is known to cause a further red shift. For instance, the absorption maximum of 4-methoxyphenol (B1676288) is observed at approximately 286 nm in its anionic form. scispace.com The methylthio group (-SCH3) also functions as an effective electron-donating substituent, contributing to the delocalization of the π-system. researchgate.net

In this compound, the combined electron-donating effects of the hydroxyl, methoxy, and methylthio groups are expected to produce a significant bathochromic shift in the B and E2 bands. The electronic transitions responsible for these absorptions are primarily π→π* transitions, with possible contributions from n→π* transitions associated with the oxygen and sulfur heteroatoms. Computational studies on substituted phenols have demonstrated that time-dependent density functional theory (TD-DFT) can accurately predict these spectral shifts. nih.gov Based on the analysis of related substituted phenols, the expected UV-Vis absorption data for this compound in a neutral solvent are summarized below.

Table 1: Predicted UV-Vis Absorption Data for this compound This table is interactive. Click on the headers to sort.

Predicted λmax (nm) Electronic Transition Affected Chromophore/System
~290-300 π→π* (B-band) Substituted Benzene Ring

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry (MS) provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced upon ionization. For this compound (molar mass: 170.23 g/mol ), electron impact (EI) ionization would lead to a molecular ion peak [M]•+ at m/z 170.

The fragmentation of this molecular ion is dictated by the functional groups present: the phenol ring, the methoxy group, and the methylthio group. The fragmentation of phenols is complex, but a characteristic fragmentation involves the loss of a neutral carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom to yield stable cyclopentadienyl-type cations. docbrown.info For phenol itself, this leads to peaks at m/z 66 (loss of CO) and 65 (loss of CHO). docbrown.info

The presence of methoxy and methylthio substituents introduces additional, more favorable fragmentation pathways. A very common fragmentation for aromatic ethers and thioethers is the cleavage of the methyl group. libretexts.orgaip.org Therefore, a prominent peak is expected at m/z 155, corresponding to the loss of a methyl radical (•CH3) from either the methoxy or the methylthio group. The loss from the methoxy group is often particularly favorable. For example, the mass spectrum of 4-methoxy-3-methylphenol shows a strong peak for the [M-15]+ ion. nih.gov

Further fragmentation could involve the loss of the entire methoxy radical (•OCH3, 31 u) or the methylthio radical (•SCH3, 47 u). Alpha-cleavage is a dominant fragmentation pathway for amines, alcohols, and ethers. libretexts.org For this compound, cleavage of the C-S bond could lead to the loss of the •CH3S radical, resulting in a fragment ion.

Based on the fragmentation patterns of related phenols, anisoles, and thioanisoles, the following table outlines the predicted major fragmentation pathways for this compound. docbrown.infoaip.orgnih.govyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound This table is interactive. Click on the headers to sort.

m/z Proposed Ion Formula Proposed Fragmentation Pathway
170 [C8H10O2S]•+ Molecular Ion ([M]•+)
155 [C7H7O2S]+ Loss of a methyl radical ([M-CH3]+)
127 [C7H7OS]+ Loss of a methoxy radical ([M-OCH3]+) or loss of CO from the [M-CH3]+ ion
123 [C8H7O2]+ Loss of a methylthio radical ([M-SCH3]+)
95 [C6H7S]+ Loss of CO from the [M-OCH3]+ ion

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methylthio Phenol

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Methoxy-3-(methylthio)phenol, DFT studies would provide fundamental insights into its molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would further explore different spatial arrangements of the atoms (conformers) and their relative energies, which is particularly relevant due to the rotatable bonds associated with the methoxy (B1213986) and methylthio groups. Currently, specific optimized geometrical parameters for this compound from DFT calculations are not documented in scientific literature.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the specific energy values for HOMO, LUMO, and the resultant energy gap have not been reported in dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

NBO analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. This analysis would be invaluable in explaining the influence of the methoxy, methylthio, and hydroxyl groups on the electronic properties of the phenol (B47542) ring. However, NBO analysis data specific to this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). An MEP map for this compound would identify the most reactive sites, but such a map has not been published.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic properties calculated using DFT, various quantum chemical descriptors can be derived to quantify the reactivity of a molecule.

Ionization Potential and Electron Affinity Calculations

Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental descriptors of chemical reactivity. They are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem. These values are essential for predicting the behavior of this compound in chemical reactions, particularly in the context of its antioxidant properties. Specific calculated values for the ionization potential and electron affinity of this compound are not found in the existing literature.

Global Hardness, Softness, and Electronegativity

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in characterizing the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ) quantifies the ability of a molecule to attract electrons. It is the negative of the chemical potential. A higher electronegativity value suggests a better electron acceptor. For phenolic compounds, the electronegativity is influenced by the nature and position of substituents on the aromatic ring.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered to be chemically hard, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap is characteristic of a soft molecule, which is more polarizable and reactive.

Chemical Softness (S) is the reciprocal of hardness and directly relates to the molecule's polarizability and reactivity. Molecules with low softness values are generally less reactive.

The values of these parameters are calculated using the energies of the HOMO and LUMO. The operational definitions for electronegativity, chemical hardness, and softness are given by the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

Table 1: Conceptual DFT Reactivity Descriptors
DescriptorFormulaInterpretation
Electronegativity (χ)- (EHOMO + ELUMO) / 2Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.

Polarizability and Dipole Moment Computations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular interactions.

Dipole Moment (µ) is a measure of the net molecular polarity, resulting from the non-uniform distribution of charges on the molecule. It is a vector quantity, with both magnitude and direction. The accurate prediction of dipole moments is crucial for understanding a molecule's interaction with polar solvents and its behavior in electric fields.

Table 2: Computed Molecular Properties
PropertyDescriptionComputational Significance
PolarizabilityDeformation of the electron cloud in an electric field.Influences intermolecular forces and spectroscopic properties.
Dipole Moment (µ)Measure of the separation of positive and negative charges.Determines solubility in polar solvents and interaction with external electric fields.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes (excluding biological interactions)

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. Understanding this landscape is essential, as the conformation of a molecule can significantly impact its physical and chemical properties.

Molecular Mechanics (MM) methods use classical physics to model the potential energy surface of a molecule. These force-field-based methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the conformational space of larger molecules.

Molecular Dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing for the study of the dynamic behavior of a molecule. MD simulations can provide insights into how a molecule explores its conformational space over time.

For this compound, the key sources of conformational flexibility are the rotation around the C-O bond of the methoxy group, the C-S bond of the methylthio group, and the C-O bond of the hydroxyl group. A thorough conformational analysis would involve systematically rotating these bonds to identify the low-energy conformers. Discrepancies can sometimes arise between different computational methods in predicting the lowest energy conformation, highlighting the importance of using multiple levels of theory where possible.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Gauge-Including Atomic Orbital (GIAO) is a widely used method for calculating nuclear magnetic resonance (NMR) chemical shifts. This quantum mechanical approach has become a standard for the theoretical prediction of NMR spectra. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Chemical Reactivity and Mechanistic Pathways of 4 Methoxy 3 Methylthio Phenol

Oxidative Transformations of the Methylthio Moiety

The sulfur atom in the methylthio group of 4-methoxy-3-(methylthio)phenol is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These transformations can significantly alter the electronic properties and biological activity of the parent molecule.

The oxidation of aryl methyl sulfides to the corresponding sulfoxides and sulfones is a well-established transformation in organic synthesis. The selective oxidation of this compound to either the sulfoxide or the sulfone can be achieved by carefully selecting the oxidant and controlling the reaction conditions.

The initial oxidation product is the sulfoxide, 4-methoxy-3-(methylsulfinyl)phenol. Further oxidation of the sulfoxide yields the sulfone, 4-methoxy-3-(methylsulfonyl)phenol. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. The stoichiometry of the oxidant is a critical factor in determining the final product. Using one equivalent of the oxidizing agent generally favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone. organic-chemistry.orgresearchgate.net

The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The electron-donating nature of the methoxy (B1213986) and hydroxyl groups on the aromatic ring can influence the electron density on the sulfur atom, thereby affecting the rate of oxidation.

Reactant Oxidizing Agent Major Product
This compound 1 equivalent H₂O₂ 4-Methoxy-3-(methylsulfinyl)phenol
This compound Excess H₂O₂ 4-Methoxy-3-(methylsulfonyl)phenol
This compound 1 equivalent m-CPBA 4-Methoxy-3-(methylsulfinyl)phenol
This compound Excess m-CPBA 4-Methoxy-3-(methylsulfonyl)phenol

A variety of catalytic systems have been developed to achieve more efficient and selective oxidation of sulfides. These systems often employ a metal catalyst in conjunction with a terminal oxidant like hydrogen peroxide or molecular oxygen. For the oxidation of aryl sulfides, catalysts based on titanium, vanadium, molybdenum, and manganese have proven effective. frontiersin.orgnih.gov For instance, a catalyst system comprising titanium and (S,S)-hydrobenzoin has been used for the enantioselective oxidation of aryl benzyl (B1604629) sulfides. nih.gov Another approach involves the use of a bromine catalyst with sodium nitrite (B80452) as a co-catalyst for the aerobic oxidation of sulfides to sulfoxides under mild conditions. mdpi.com

These catalytic methods offer several advantages over stoichiometric oxidations, including higher selectivity, milder reaction conditions, and reduced waste generation. The choice of catalyst and reaction conditions can be tailored to favor the formation of either the sulfoxide or the sulfone.

Catalyst System Oxidant Substrate Scope Reference
Titanium/(S,S)-hydrobenzoin Hydroperoxides Aryl benzyl sulfides nih.gov
Br₂/NaNO₂ O₂/H₂O Methyl aryl sulfides mdpi.com
Ti(SO₄)₂@GOF H₂O₂ Arylalkyl sulfides researchgate.net
Molybdenum (VI) complex H₂O₂ Aryl sulfides frontiersin.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional handle for a range of chemical modifications, including alkylation and acylation. It also allows for the implementation of protecting group strategies.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with various electrophiles in O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide or other alkylating agents to form an ether. For example, reaction with methyl iodide would yield 1,2-dimethoxy-4-(methylthio)benzene. The choice of the alkylating agent and reaction conditions can be varied to introduce a wide range of alkyl groups. mdpi.comresearchgate.net

O-Acylation is the reaction of the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an ester. For instance, reaction with acetyl chloride would produce 4-methoxy-3-(methylthio)phenyl acetate (B1210297). These acylation reactions are often rapid and high-yielding. mdpi.comresearchgate.net

Reaction Type Reagents Product Type
O-Alkylation Base, Alkyl halide Ether
O-Acylation Base, Acyl chloride/anhydride Ester

In multi-step syntheses, it is often necessary to protect the reactive phenolic hydroxyl group to prevent unwanted side reactions. A common protecting group for phenols is the benzyl group, which can be introduced via Williamson ether synthesis (reaction with benzyl bromide in the presence of a base).

The benzyl group is stable under a variety of reaction conditions but can be selectively removed when needed. A standard method for debenzylation is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). wikipedia.org Alternative methods for benzyl group removal include the use of strong acids like trifluoroacetic acid (TFA) or Lewis acids. acs.orgepa.gov The choice of deprotection method depends on the other functional groups present in the molecule.

Protecting Group Introduction Removal Conditions
Benzyl (Bn) NaH, Benzyl bromide H₂, Pd/C or TFA
p-Methoxybenzyl (PMB) NaH, PMB-Cl Oxidative cleavage (e.g., DDQ, CAN)

Aromatic Ring Transformations

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. These groups are ortho, para-directing. The positions ortho and para to the powerful activating hydroxyl group are the most nucleophilic. Given that the position para to the hydroxyl group is occupied by the methoxy group, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (C2 and C6).

The directing effects of the substituents can be summarized as follows:

Hydroxyl (-OH): Strongly activating, ortho, para-directing.

Methoxy (-OCH₃): Strongly activating, ortho, para-directing.

Methylthio (-SCH₃): Weakly activating, ortho, para-directing.

The combined effect of these groups will direct incoming electrophiles to the available positions on the ring. The most likely positions for electrophilic attack are C2 and C6, which are ortho to the hydroxyl group and meta to the methoxy and methylthio groups. The position C5 is ortho to the methoxy group and meta to the hydroxyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine or chlorine in a suitable solvent can introduce a halogen atom onto the ring. byjus.com

Nitration: Treatment with nitric acid can introduce a nitro group. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The specific regioselectivity of these reactions on this compound would need to be determined experimentally, as steric hindrance from the existing substituents could also play a role in directing the incoming electrophile.

Rearrangement Reactions

Rearrangement reactions of substituted phenols can lead to the formation of new isomers with significant applications in synthesis. For this compound, several types of rearrangements could be envisaged, primarily involving the migration of substituents to different positions on the aromatic ring.

One such potential transformation is the Thia-Fries rearrangement . This reaction is analogous to the well-known Fries rearrangement, where an acyl group of a phenolic ester migrates to the aryl ring upon treatment with a Lewis acid. In a thia-Fries rearrangement, a sulfinyl or sulfonyl group would migrate. For this compound to undergo a direct thia-Fries rearrangement, the methylthio group would first need to be oxidized to a sulfinyl (S=O) or sulfonyl (SO2) group. Following esterification of the phenolic hydroxyl group, treatment with a Lewis acid like aluminum chloride could potentially induce the migration of the methylsulfinyl or methylsulfonyl group to the ortho or para position relative to the hydroxyl group. The regioselectivity of this rearrangement is often dependent on reaction conditions such as temperature and solvent polarity. byjus.comwikipedia.org

Another possible rearrangement is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. For a derivative of this compound to undergo a Smiles rearrangement, the phenolic oxygen would need to be linked to another aromatic ring through a suitable activating spacer. The nucleophilic attack of an appropriately positioned amine, for instance, could lead to the displacement of the aryloxy group, resulting in the formation of a diarylamine. The presence of the methoxy and methylthio groups would influence the electronic properties of the aromatic ring, thereby affecting the feasibility and rate of such a rearrangement.

While the Claisen rearrangement is a prominent reaction for allyl aryl ethers, it would require prior modification of this compound to introduce an allyl group at the phenolic oxygen. Subsequent heating would then be expected to lead to a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, with the allyl group migrating to the ortho position.

Selective Cleavage of Carbon-Heteroatom Bonds (e.g., Demethylation, Desulfurization)

The selective cleavage of the carbon-oxygen bond of the methoxy group (demethylation) and the carbon-sulfur bond of the methylthio group (desulfurization) are important transformations that would yield dihydroxy or monohydroxy derivatives of thiophenol or phenol, respectively.

Demethylation of aryl methyl ethers is a common reaction in organic synthesis. Various reagents are known to effect this transformation. For this compound, strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) could be used to cleave the methyl-oxygen bond. Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3) are also highly effective for demethylation, often under milder conditions. nih.gov The choice of reagent can sometimes allow for selective demethylation in the presence of other functional groups. Given the presence of the sulfur atom, which can also interact with Lewis acids, careful optimization of reaction conditions would be necessary to achieve selective O-demethylation without affecting the methylthio group.

Desulfurization of the methylthio group in this compound would lead to the formation of 4-methoxyphenol (B1676288). This can be achieved through various methods, including hydrogenolysis with catalysts like Raney nickel. This method involves the reductive cleavage of the carbon-sulfur bond. Other transition metal-catalyzed reactions have also been developed for C-S bond cleavage. lnpu.edu.cn The reaction conditions for desulfurization can often be harsh, and the compatibility of the methoxy and hydroxyl groups with these conditions would need to be considered. For instance, in a study on the thermolysis of 4-aminothiophenol, desulfurization to aniline (B41778) was observed, with the reaction kinetics being first-order. canada.ca While the substrate is different, this suggests that thermal or catalytic cleavage of the C-S bond in substituted thiophenols is a feasible pathway.

The relative ease of cleavage of the C-O versus the C-S bond would depend on the chosen reagents and reaction conditions. This selectivity is a key challenge in the synthetic manipulation of molecules bearing both functionalities.

Mechanistic Investigations of Key Reactions

To fully understand and optimize the chemical reactions of this compound, detailed mechanistic investigations are crucial. While specific studies on this compound are not available, the following subsections describe the types of analyses that would be employed to elucidate the reaction pathways for transformations like demethylation and desulfurization.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the nature of the transition state. wikipedia.org By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), one can measure the effect on the reaction rate.

For the demethylation of this compound, a primary deuterium KIE could be measured by comparing the reaction rate of the normal compound with that of its deuterated analogue, where the methyl group of the methoxy moiety is CD3. A significant kH/kD value (typically > 2) would indicate that the C-H bond is broken in the rate-determining step, which could be consistent with a mechanism involving hydrogen atom abstraction. acs.orgrsc.org

Similarly, for desulfurization , a KIE study could be performed using a substrate with a deuterated methyl group in the methylthio moiety (S-CD3). The magnitude of the KIE would provide insights into whether the C-S bond cleavage is the rate-limiting step.

The following table illustrates the type of data that would be obtained from such a study on the demethylation of a substituted phenol.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Demethylation of a Substituted Phenol

Substrate Rate Constant (k) at 25°C (s⁻¹) kH/kD
4-Methoxy-phenol 1.5 x 10⁻⁴ 5.2
4-(Trideuteriomethoxy)-phenol 2.9 x 10⁻⁵

Note: This data is hypothetical and serves to illustrate the concept of KIE.

Reaction Progress Kinetic Analysis

Reaction progress kinetic analysis (RPKA) is a methodology that allows for the detailed study of a reaction's kinetics and mechanism from a minimal number of experiments. By continuously monitoring the concentrations of reactants, intermediates, and products over time, a comprehensive kinetic profile of the reaction can be constructed.

For a reaction such as the desulfurization of this compound, RPKA could be used to identify potential catalyst deactivation, product inhibition, or the formation of reactive intermediates. For example, by plotting the reaction rate against the concentration of the starting material, one could determine the reaction order with respect to the substrate. In a study on the oxidative desulfurization of fuel, the reaction kinetics were found to follow a second-order model. nih.gov

Table 2: Illustrative Data from a Reaction Progress Kinetic Analysis for a Hypothetical Desulfurization Reaction

Time (min) [Substrate] (M) [Product] (M) Rate (M/s)
0 0.100 0.000 1.2 x 10⁻⁴
10 0.088 0.012 1.0 x 10⁻⁴
30 0.065 0.035 7.5 x 10⁻⁵
60 0.042 0.058 4.8 x 10⁻⁵

Note: This data is illustrative and represents the type of information gathered in an RPKA study.

Identification of Reaction Intermediates

The direct detection and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry can be employed to identify these transient species. nih.gov

In the context of the Fries rearrangement of a phenolic ester derived from this compound, crossover experiments could be conducted to determine if the reaction proceeds via an intermolecular or intramolecular pathway. The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate. wikipedia.org Trapping experiments, where a reactive species is added to the reaction mixture to capture the intermediate, could provide evidence for the existence of this carbocation.

For the demethylation of a related compound, 4-(methoxymethyl)phenol, by the enzyme vanillyl-alcohol oxidase, a p-quinone methide intermediate has been proposed. semanticscholar.orgsemanticscholar.org Spectroscopic studies were instrumental in identifying a stable spectral intermediate during the reaction. In the case of this compound, similar intermediates might be formed during oxidative demethylation or other transformations. Advanced mass spectrometry techniques could be used to detect and structurally characterize such transient species from the reaction mixture.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aluminum chloride
Aniline
Boron tribromide
4-aminothiophenol
Hydrobromic acid
Hydroiodic acid
Raney nickel

Synthesis and Reactivity of Derivatives and Structural Analogs of 4 Methoxy 3 Methylthio Phenol

Design and Synthesis of Analogs with Varied Substituent Patterns (e.g., Isomers, Homologs)

The synthesis of 4-methoxy-3-(methylthio)phenol analogs requires careful consideration of the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy (B1213986) group is also an activating ortho-, para-director. chemistrysteps.commasterorganicchemistry.com This makes direct electrophilic substitution on a precursor like 4-methoxyphenol (B1676288) likely to occur at the positions ortho to the hydroxyl group (positions 2 and 6), rather than the desired 3-position.

A plausible synthetic strategy would, therefore, involve a multi-step sequence that allows for controlled introduction of the methylthio group. One potential, yet hypothetical, route could start from 3-methoxyphenol. While still presenting challenges, the directing groups would be meta to each other, potentially allowing for more controlled functionalization. An alternative approach could involve the use of a blocking group to temporarily deactivate the more reactive positions on the ring, directing the substitution to the desired location.

Another strategy could be the use of palladium-catalyzed ortho-thiolation of an appropriately substituted aryl iodide. nih.gov For instance, a precursor such as 2-iodo-4-methoxyphenol (B1280454) could potentially undergo ortho-thiolation at the position adjacent to the iodine, which after subsequent deiodination would yield the desired product. However, the synthesis of the specific 2-iodo-4-methoxyphenol precursor would need to be addressed.

The synthesis of homologous structures, for instance, with an ethylthio or larger alkylthio group, could likely be achieved using similar strategies by employing the corresponding alkanethiol in the thiolation step. Isomeric analogs, such as 4-methoxy-2-(methylthio)phenol, might be more readily synthesized due to the ortho-directing effect of the hydroxyl group in 4-methoxyphenol.

Table 1: Plausible Synthetic Strategies for this compound Analogs

StrategyDescriptionPotential Challenges
Multi-step synthesis from 3-methoxyphenolInvolves the introduction of the hydroxyl and methylthio groups in a controlled sequence.Regioselectivity in each step needs to be carefully controlled.
Use of blocking groupsA temporary group is introduced to block the more reactive sites, directing substitution to the desired position.Requires additional steps for the introduction and removal of the blocking group, potentially lowering the overall yield.
Palladium-catalyzed ortho-thiolationUtilizes a directed C-H functionalization approach on a pre-functionalized aryl halide. nih.govAvailability of the starting aryl halide and optimization of the catalytic conditions.

Comparative Reactivity Studies Among Derivatives

While specific comparative reactivity data for derivatives of this compound is unavailable, predictions can be made based on the electronic properties of the substituents. The hydroxyl and methoxy groups are electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. chemistrysteps.comchemistrysteps.com The methylthio group is generally considered to be weakly activating.

The reactivity of the phenolic hydroxyl group is a key feature. It can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. chemistrysteps.com The presence of the ortho-methylthio group might introduce some steric hindrance, potentially affecting the rate of reactions at the hydroxyl group compared to an unhindered phenol (B47542).

Electrophilic aromatic substitution reactions on the ring would be directed to the positions activated by the electron-donating groups. The positions ortho and para to the hydroxyl and methoxy groups are the most likely sites of reaction. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the methylthio group potentially influencing the regioselectivity.

Oxidation of the phenol is another important reaction. Phenols can be oxidized to quinones. libretexts.org The presence of the electron-donating methoxy and methylthio groups would likely make the ring more susceptible to oxidation compared to phenol itself.

Preparation of Bifunctionalized or Poly-Substituted Phenols

The preparation of bifunctionalized or poly-substituted derivatives of this compound would involve further functionalization of the aromatic ring or modification of the existing functional groups.

For instance, further electrophilic substitution could introduce additional groups onto the ring. Given the directing effects of the existing substituents, a subsequent electrophile would likely add to the positions ortho or para to the hydroxyl and methoxy groups. This could lead to the synthesis of, for example, nitro, halogeno, or alkyl derivatives.

The phenolic hydroxyl group and the methylthio group can also be chemically modified. The hydroxyl group can be converted to an ether or an ester, introducing a second functional group. The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule, making the ring less activated towards electrophilic substitution.

The synthesis of a bifunctional derivative could also be envisioned by starting with a precursor that already contains multiple functionalities and then constructing the this compound scaffold.

Stereochemical Aspects in Derivative Synthesis

For this compound itself, there are no stereocenters, and therefore, no stereochemical considerations in its synthesis. However, the synthesis of certain derivatives could introduce chirality.

For example, if a substituent introduced onto the aromatic ring or attached to one of the existing functional groups contains a stereocenter, the resulting molecule would be chiral. In such cases, the synthesis could be designed to be stereoselective, leading to the preferential formation of one enantiomer or diastereomer over another. This could be achieved by using chiral reagents, catalysts, or starting materials.

Furthermore, if a reaction creates a new stereocenter, for example, by addition to a double bond in a side chain, the stereochemical outcome of that reaction would need to be considered. The principles of stereoselective synthesis would apply, and the choice of reagents and reaction conditions would be crucial in controlling the stereochemistry of the product. Without specific examples of chiral derivatives of this compound in the literature, this discussion remains general and is based on the fundamental principles of stereochemistry in organic synthesis.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

Currently, there is a lack of specific, documented examples in peer-reviewed literature detailing the use of 4-Methoxy-3-(methylthio)phenol as a key intermediate in the synthesis of complex organic molecules. While its structural analog, 4-(methylthio)phenol, is recognized as a useful intermediate in the production of pesticides, similar synthetic applications for this compound are not readily found in scientific databases. The unique positioning of the methoxy (B1213986) and methylthio groups suggests potential for unique reactivity, but its exploitation in multi-step total synthesis has not been reported.

Role in Polymer Chemistry (e.g., as Polymerization Inhibitors or Monomer Precursors)

There is no available scientific evidence to suggest that this compound is utilized either as a polymerization inhibitor or as a monomer precursor. The role of a polymerization inhibitor is well-documented for a related compound, 4-Methoxyphenol (B1676288) (also known as MEHQ), which is widely used to prevent the spontaneous polymerization of monomers like acrylates. However, this function has not been attributed to this compound.

Similarly, while other substituted phenols, such as 2-Methoxy-4-Vinylphenol, have been investigated as bio-based monomer precursors for creating thermoplastics and thermoset polymers, there are no corresponding studies on this compound for such applications.

Reagents for Selective Chemical Transformations

There is no information in the current body of scientific literature that describes the use of this compound as a specialized reagent for performing selective chemical transformations on other molecules.

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Chromatography (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

High-resolution chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of "4-Methoxy-3-(methylthio)phenol" and analyzing it within complex mixtures.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted phenols. For the analysis of "this compound," a capillary column with a nonpolar or medium-polarity stationary phase is typically employed. The compound's purity can be determined by the presence of a single major peak in the chromatogram. The mass spectrum associated with this peak provides structural confirmation through its unique fragmentation pattern. In mixture analysis, GC-MS allows for the separation and identification of individual components, which is crucial in quality control and reaction monitoring. To enhance volatility and improve peak shape, derivatization of the phenolic hydroxyl group, for instance, through silylation, may be performed prior to GC-MS analysis.

LC-MS is a complementary technique that is particularly useful for less volatile or thermally labile compounds. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode for phenolic compounds. A C18 or phenyl-hexyl column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for the analysis of "this compound". The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides sensitive and selective detection. LC-MS is highly effective for purity assessment, enabling the detection of non-volatile impurities that may not be amenable to GC-MS analysis. The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, facilitating the elemental composition determination of the parent compound and any impurities.

Interactive Table: Typical Chromatographic Conditions for Phenolic Compound Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column Capillary column (e.g., DB-5ms, HP-5ms)Reversed-phase column (e.g., C18, Phenyl-Hexyl)
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen)Gradient of aqueous solvent (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile, methanol)
Injection Mode Split/SplitlessAutosampler
Detector Mass Spectrometer (e.g., Quadrupole, Ion Trap)Mass Spectrometer (e.g., Quadrupole, TOF, Orbitrap)
Derivatization Often recommended for phenols (e.g., silylation) to improve volatility and peak shape.Not typically required.
Application Purity assessment of volatile compounds, analysis of reaction mixtures.Purity assessment of non-volatile compounds, analysis of complex matrices.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound like "this compound". This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

The process involves growing a high-quality single crystal of "this compound", which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. From this pattern, a detailed electron density map can be constructed, which allows for the precise determination of atomic positions.

Interactive Table: Illustrative Crystallographic Data for a Substituted Phenol (B47542)
ParameterExample Value (for a representative substituted phenol)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 5.3 Å, c = 14.2 Å, β = 98°
Hydrogen Bonding O-H···O interactions forming chains or dimers
Key Structural Features Planarity of the benzene (B151609) ring, orientation of substituents

Note: This data is illustrative and not specific to this compound.

Electrochemical Analysis for Redox Properties and Potential Applications

Electrochemical analysis, particularly techniques like cyclic voltammetry (CV), is a valuable tool for investigating the redox properties of "this compound". The presence of the electron-donating methoxy (B1213986) and methylthio groups, along with the phenolic hydroxyl group, suggests that this compound is susceptible to oxidation.

In a typical CV experiment, a solution of "this compound" in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential at a working electrode. The resulting current is measured as a function of the applied potential. The voltammogram provides information about the oxidation potential of the compound, which is a measure of its propensity to lose electrons. The presence of both methoxy and methylthio substituents is expected to lower the oxidation potential compared to unsubstituted phenol, making it a better reducing agent.

The electrochemical behavior of phenols is often complex and can involve the formation of phenoxy radicals and subsequent coupling reactions. The reversibility of the redox process can also be assessed using CV. Studying the redox properties is important for understanding the compound's antioxidant potential and its possible applications in areas such as materials science, where it could be used as a precursor for electroactive polymers. The sulfur atom in the methylthio group can also participate in specific electrochemical interactions, potentially leading to unique voltammetric signatures.

Interactive Table: Expected Electrochemical Parameters for Substituted Phenols
ParameterDescriptionExpected Influence of Substituents on this compound
Oxidation Potential (Epa) The potential at which oxidation occurs.Lower than phenol due to electron-donating methoxy and methylthio groups.
Peak Current (Ipa) Proportional to the concentration of the electroactive species.Can be used for quantitative analysis.
Reversibility Indicates the stability of the oxidized species.Likely an irreversible or quasi-reversible process for many phenols due to follow-up reactions.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions involving "this compound" in real-time. These methods provide valuable kinetic and mechanistic information without the need for sampling and offline analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in an NMR tube or a flow-through cell. By tracking the disappearance of reactant signals and the appearance of product signals in the ¹H or ¹³C NMR spectra over time, one can determine reaction rates and identify any intermediate species that may form.

Infrared (IR) spectroscopy , particularly with the use of attenuated total reflectance (ATR) probes, allows for the continuous monitoring of functional group changes in a reaction mixture. For reactions involving "this compound", one could monitor the stretching frequency of the phenolic O-H bond or changes in the aromatic C-O and C-S stretching vibrations to follow the reaction progress.

Ultraviolet-Visible (UV-Vis) spectroscopy is another useful technique, especially if the reactants, intermediates, and products have distinct chromophores. Changes in the UV-Vis absorption spectrum can be correlated with the concentrations of the different species in the reaction mixture, providing a means to monitor the reaction kinetics.

These in-situ techniques are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in the synthesis or modification of "this compound".

Interactive Table: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, quantification of species, identification of intermediates.Highly specific, quantitative.Lower sensitivity, requires specialized equipment.
IR Vibrational transitions of moleculesFunctional group analysis, reaction progress.Fast, can be used in a wide range of solvents.Complex spectra, may have overlapping bands.
UV-Vis Electronic transitions of moleculesConcentration of chromophoric species.High sensitivity, simple instrumentation.Limited to compounds with UV-Vis absorbance, less structural information.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings for 4-Methoxy-3-(methylthio)phenol

Direct and extensive research dedicated to this compound is not widely available in current scientific literature. However, its existence as a stable chemical intermediate can be inferred from the documented synthesis of its derivative, 4-methoxy-3-(methylthio)phenylacetyl chloride prepchem.com. The key characteristics and potential reactivity of the parent phenol (B47542) can be extrapolated from its constituent functional groups.

The phenolic hydroxyl group imparts acidity and the capacity for hydrogen bonding, making it a key site for reactions like etherification and esterification. The methoxy (B1213986) group, a strong electron-donating group, and the methylthio group both activate the aromatic ring towards electrophilic substitution. The sulfur atom in the methylthio group also introduces unique properties, including polarizability and the potential for oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule . The interplay of these three groups on the aromatic ring suggests a nuanced chemical behavior that warrants empirical investigation.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value/Characteristic Basis of Prediction
Molecular Formula C₈H₁₀O₂S Structural analysis
Molecular Weight 170.23 g/mol Sum of atomic weights
Appearance Likely a solid at room temperature Analogy with substituted phenols
Acidity (pKa) ~10 Analogy with guaiacol and thiophenols
Reactivity Sites Phenolic -OH, aromatic ring, sulfur atom Functional group analysis

Outstanding Challenges in Its Synthesis and Chemical Utility

The primary challenges associated with this compound revolve around its controlled synthesis and the current lack of defined applications.

Synthetic Challenges : The foremost difficulty lies in achieving the precise regiochemical arrangement of the three substituents on the benzene (B151609) ring. Synthesizing polysubstituted phenols with complete regiochemical control is a persistent challenge in organic chemistry oregonstate.edunih.gov. A potential synthesis might start from a readily available precursor like guaiacol (2-methoxyphenol) or 4-methoxyphenol (B1676288). However, directing the introduction of the methylthio group specifically to the C3 position would require sophisticated synthetic strategies to overcome the inherent directing effects of the existing hydroxyl and methoxy groups. Developing methods for selective C–H functionalization of phenols is an active area of research but remains a significant hurdle researchgate.netnih.gov.

Chemical Utility Challenges : The utility of this compound is currently hypothetical due to the absence of dedicated studies on its biological or material properties. A key challenge to its practical application could be the chemical stability of the methylthio group, which is susceptible to oxidation . While this reactivity can be exploited to create new derivatives, it could also be a limiting factor in applications where stability is paramount. Establishing a clear application profile is essential for guiding further research and development.

Prospects for Developing Novel Reactions and Methodologies

The trifunctional nature of this compound makes it a promising substrate for the development of novel chemical transformations.

Derivatization : The molecule offers multiple handles for derivatization. The phenolic hydroxyl group can be readily converted into ethers or esters to modulate solubility and biological activity. The sulfur atom can be selectively oxidized to sulfoxide or sulfone derivatives, providing access to a family of compounds with graded electronic and coordinating properties. Furthermore, the activated aromatic ring could undergo additional, albeit sterically hindered, electrophilic substitution reactions.

Catalytic Methodologies : There is a significant opportunity to develop modern catalytic methods for both the synthesis and functionalization of this compound. For instance, creating transition-metal-catalyzed cross-coupling or C–H activation protocols to install the methylthio group would represent a major advance over classical methods rsc.orgresearchgate.net. Such catalytic approaches could offer higher efficiency, selectivity, and sustainability chinesechemsoc.orgnih.gov.

Potential for Integration into Emerging Areas of Chemical Science and Technology

The unique combination of functional groups in this compound suggests potential applications in several cutting-edge fields.

Pharmaceuticals and Agrochemicals : Phenolic and sulfur-containing compounds are prevalent scaffolds in bioactive molecules researchgate.net. 4-(Methylthio)phenol, a related structure, is used as an intermediate for pesticides researchgate.net. The specific substitution pattern of this compound could be explored as a novel building block for creating libraries of compounds for screening in drug discovery and agrochemical development. Its structure could serve as a fragment for designing enzyme inhibitors or receptor modulators.

Materials Science : Phenols are fundamental monomers in the polymer industry, used to produce everything from phenolic resins to high-performance polycarbonates oregonstate.edu. The incorporation of a sulfur atom into the phenolic monomer could lead to polymers with unique properties, such as high refractive indices, enhanced thermal stability, or specific metal-binding capabilities. This could make it a valuable component for advanced optical materials, specialty coatings, or functional composites.

Future Avenues in Sustainable and Scalable Production Methods

Future research should prioritize the development of green and economically viable methods for producing this compound.

Bio-based Feedstocks : A highly promising avenue is the use of lignin, the most abundant natural source of aromatic compounds nih.govrsc.org. Lignin is rich in phenolic subunits like guaiacol and syringol, which could serve as renewable starting materials for the synthesis of this and other high-value chemicals researchgate.netnih.govscirp.org. Developing biocatalytic or chemocatalytic pathways to convert lignin-derived phenols into functionalized products is a key goal of sustainable chemistry.

Advanced Catalysis and Process Technology : The development of efficient, reusable catalysts for the regioselective functionalization of phenols is critical for scalable production nih.gov. Moving away from stoichiometric reagents towards catalytic C-H activation or functionalization would significantly improve the atom economy and reduce waste nih.gov. Furthermore, the adoption of continuous flow chemistry could offer enhanced safety, better process control, and improved scalability compared to traditional batch processing, particularly for managing reaction heat and handling potentially hazardous intermediates.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(methylthio)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves thioether formation via nucleophilic substitution or coupling reactions. For example:

  • Step 1: Start with 4-methoxyphenol derivatives. Introduce the methylthio group using methanethiol or dimethyl disulfide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Optimize reaction temperature (70–100°C) and catalyst (e.g., Al₂O₃ for cyclization) to improve yield .
  • Step 3: Monitor purity using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Key Considerations:

  • Avoid over-substitution by controlling stoichiometry of sulfur-containing reagents.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thioether groups .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (HPLC)Reference
Nucleophilic Substitution4-Methoxyphenol, CH₃SH/K₂CO₃65–75≥95%
Coupling ReactionPd-catalyzed aryl thiolation80–85≥98%

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm methoxy (δ 3.7–3.9 ppm) and methylthio (δ 2.4–2.6 ppm) groups. Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm) .
    • ¹³C NMR: Verify carbonyl absence to rule out oxidation byproducts.
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 185.

Note: Cross-validate with elemental analysis (C, H, S) to ensure stoichiometric consistency .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the thioether group .
  • Decomposition Risks:
    • Exposure to light or O₂ may form sulfoxide/sulfone derivatives. Monitor via TLC (Rf shift).
    • Avoid prolonged contact with aqueous acids/bases to prevent demethylation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash with soap/water; apply emollients if irritation persists .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to minimize sulfur oxide emissions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the methylthio group in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Kinetic Experiments: Compare reaction rates of this compound vs. phenol in nitration (HNO₃/H₂SO₄). Use UV-Vis to track intermediate formation .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
  • Isotopic Labeling: Introduce ³⁴S to trace sulfur participation in transition states .

Key Insight: The methylthio group acts as an electron donor, directing EAS to the ortho position relative to the methoxy group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets for common variables (e.g., solvent polarity, cell line viability assays).
  • Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assay) .
  • Structural Confounders: Verify if impurities (e.g., sulfoxides) contribute to discrepancies via LC-MS .

Example: A 2020 study found conflicting antioxidant activities due to unaccounted trace metal ions in buffers .

Q. What advanced analytical methods can detect trace degradation products in this compound samples?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) to identify sulfoxide (Δ m/z +16) and sulfone (Δ m/z +32) .
  • X-ray Photoelectron Spectroscopy (XPS): Confirm sulfur oxidation states (binding energy shifts) .
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; quantify degradation via qNMR .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling: Correlate logP (2.1) and biodegradation half-life using EPI Suite .
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess persistence .
  • Toxicity Prediction: Use ECOSAR to estimate LC₅₀ for aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.